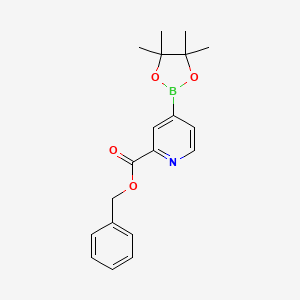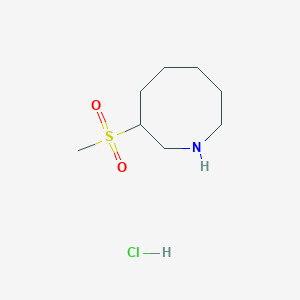
N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide, also known as compound 1, is a small molecule compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
Synthesis and Characterization
Solid Phase Synthesis of Thiazole Derivatives : A study reported the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase, highlighting a key dehydrative cyclization step. This method could potentially offer a streamlined approach to developing compounds with favorable oral bioavailability properties as per Lipinski's Rule (Ye-Ji Kim et al., 2019) Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives.
Antimicrobial Evaluation of Thiazole Derivatives : Research on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant antimicrobial activities against various strains of microbes, suggesting the potential of thiazole derivatives in developing new antimicrobial agents (M. Noolvi et al., 2016) Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives.
Anti-Corrosion Potential of Thiazole Hydrazones : A study on the anti-corrosion properties of new thiazole hydrazones for mild steel in acid media presents these compounds as effective corrosion inhibitors, indicating their application in materials science and engineering (Turuvekere K. Chaitra et al., 2016) Inhibition activity of new thiazole hydrazones towards mild steel corrosion.
Synthesis of Thiazolidine-2,4-dione Derivatives : Exploring the antimicrobial and antifungal activities of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives against various bacteria and fungi, this research contributes to the pharmaceutical field by identifying new bioactive compounds (Rakia Abd Alhameed et al., 2019) Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives.
Potential Biological Activities
- Cytotoxicity of Pyrazole and Pyrimidine Derivatives : A study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, pointing towards the investigation of thiazole derivatives in cancer research (Ashraf S. Hassan et al., 2014) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-21-8-7-15-12(19)11-9-22-14(17-11)18-13(20)16-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,19)(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTZXNOOFRGZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2609097.png)
![N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2609099.png)

![Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2609105.png)





![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2609112.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2609114.png)
![1-(2-furylmethyl)-4-hydroxy-6-methyl-3-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B2609115.png)